1,2-Dimethylcyclopentene Exhibits a Lower Methyl Rotation Barrier Than 1-Methylcyclopentene, Indicating Reduced Steric Hindrance in the Cyclopentene Framework
In a direct spectroscopic comparison of 1-methylcyclopentene and 1,2-dimethylcyclopentene, the barrier to internal rotation of the methyl group was found to be lower for the disubstituted compound. This difference, derived from far-infrared and Raman spectral analysis, reflects the altered steric environment in the 1,2-dimethylated system relative to the mono-substituted analog [1].
| Evidence Dimension | Methyl internal rotation barrier (V3) |
|---|---|
| Target Compound Data | 1.77 kcal/mol (B2 vibrational mode) |
| Comparator Or Baseline | 1-Methylcyclopentene: 1.93 kcal/mol |
| Quantified Difference | 0.16 kcal/mol lower barrier |
| Conditions | Gas-phase and solid-state infrared and Raman spectroscopy, calculated from torsional frequencies |
Why This Matters
This quantifiable difference in rotational barrier confirms that 1,2-dimethylcyclopentene is not a simple 'methylated cyclopentene' but possesses distinct conformational dynamics, which directly impacts its behavior in sterically sensitive reactions and its spectroscopic fingerprint for analytical validation.
- [1] Villarreal, J. R.; Laane, J.; Bush, S. F.; Harris, W. C. Spectra and structure of small ring compounds. XXXVI. 1-methylcyclopentene and 1,2-dimethylcyclopentene. Spectrochimica Acta Part A: Molecular Spectroscopy 1978, 35 (4), 331-338. View Source
